Glicentin (1-16)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glicentin (1-16) is a peptide hormone that is produced by the intestinal L-cells. It is a derivative of proglucagon, which is also the precursor of other hormones like glucagon, glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). Glicentin (1-16) is known to have various biological effects, including regulating glucose homeostasis and food intake.
Mechanism of Action
Glicentin (Glicentin (1-16)) exerts its biological effects through binding to the G protein-coupled receptor, GLP-1 receptor (GLP-1R). Upon binding, Glicentin (Glicentin (1-16)) activates the GLP-1R signaling pathway, which leads to the stimulation of insulin secretion and inhibition of glucagon secretion. Glicentin (Glicentin (1-16)) also activates the satiety center in the brain, leading to a decrease in food intake.
Biochemical and Physiological Effects
Glicentin (Glicentin (1-16)) has various biochemical and physiological effects, including regulating glucose homeostasis, food intake, and inflammation. It stimulates insulin secretion and inhibits glucagon secretion, leading to a decrease in blood glucose levels. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Glicentin (Glicentin (1-16)) in lab experiments is its high purity and yield when synthesized using SPPS or solution-phase peptide synthesis. Another advantage is its specificity for the GLP-1R, which allows for the study of the GLP-1R signaling pathway. However, one limitation is its short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of Glicentin (Glicentin (1-16)). One direction is the development of Glicentin (Glicentin (1-16)) analogs with longer half-lives and higher potency. Another direction is the study of the effects of Glicentin (Glicentin (1-16)) on other physiological systems, such as the cardiovascular and immune systems. Additionally, the therapeutic potential of Glicentin (Glicentin (1-16)) in the treatment of inflammatory and neurodegenerative diseases should be further explored.
Conclusion
Glicentin (Glicentin (1-16)) is a peptide hormone that has various biological effects, including regulating glucose homeostasis and food intake. It exerts its effects through binding to the GLP-1R and activating the GLP-1R signaling pathway. Glicentin (Glicentin (1-16)) has potential therapeutic applications in the treatment of obesity, diabetes, and inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and therapeutic potential of Glicentin (Glicentin (1-16)).
Synthesis Methods
Glicentin (Glicentin (1-16)) can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS involves the stepwise addition of amino acids to a growing peptide chain, while solution-phase peptide synthesis involves the condensation of amino acids in solution. Both methods have been used to synthesize Glicentin (Glicentin (1-16)) with high purity and yield.
Scientific Research Applications
Glicentin (Glicentin (1-16)) has been studied extensively for its potential therapeutic applications. It has been shown to regulate glucose homeostasis by stimulating insulin secretion and inhibiting glucagon secretion. It also has an anorexigenic effect, which makes it a potential target for the treatment of obesity. In addition, Glicentin (Glicentin (1-16)) has been shown to have anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
properties
CAS RN |
104504-00-9 |
---|---|
Molecular Formula |
C78H127N25O27 |
Molecular Weight |
1847 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 |
InChI Key |
DANBVNZJGPTATL-MDXNAHIXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Other CAS RN |
104504-00-9 |
sequence |
RSLQNTEEKSRSFPAP |
synonyms |
glicentin (1-16) proglucagon (1-16) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.